N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride
Overview
Description
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride is a chemical compound with the molecular formula C16H21O2N4Cl1. It is primarily used in research settings and is known for its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a benzamide moiety .
Preparation Methods
The synthesis of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride can be compared with other similar compounds, such as:
- N-cyclopropyl-3-{5-[(methylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride
- N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride These compounds share similar structural features but differ in the nature of the substituents on the oxadiazole ring, which can lead to differences in their chemical and biological properties .
Biological Activity
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO·HCl
- Molecular Weight : 336.82 g/mol
- CAS Number : 1185299-52-8
The compound features a cyclopropyl group and a 1,2,4-oxadiazole moiety, which are significant in conferring its biological activity. The oxadiazole ring is known for its role in various pharmacological applications, including anti-inflammatory and antimicrobial effects.
Antitumor Effects
Recent studies indicate that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the oxadiazole structure have been shown to inhibit cell proliferation in cancer cell lines by targeting specific kinases involved in tumor growth.
Table 1: Summary of Antitumor Activity
Compound | IC50 (µM) | Target Kinase | Cell Line Tested |
---|---|---|---|
N-cyclopropyl derivative | 5.0 | RET kinase | A549 (lung cancer) |
Similar oxadiazole compound | 10.0 | VEGFR | MCF7 (breast cancer) |
Benzamide analog | 7.5 | mTOR | HeLa (cervical cancer) |
The primary mechanism through which this compound exerts its effects involves the inhibition of specific kinases that play critical roles in cell signaling pathways related to growth and survival. For example, studies have shown that it can inhibit RET kinase activity, leading to reduced proliferation of RET-driven tumor cells .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can modulate the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, treatment with N-cyclopropyl-benzamide hydrochloride resulted in a significant reduction of TNF-alpha and IL-6 levels in macrophage cultures exposed to lipopolysaccharides (LPS). The observed IC50 values for cytokine inhibition were approximately 15 µM for TNF-alpha and 20 µM for IL-6.
Properties
IUPAC Name |
N-cyclopropyl-3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-2-8-17-10-14-19-15(20-22-14)11-4-3-5-12(9-11)16(21)18-13-6-7-13;/h3-5,9,13,17H,2,6-8,10H2,1H3,(H,18,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYICYYEFBAUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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